7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide
Descripción
Key structural elements include:
- 1-Cyclopropyl group: Enhances bacterial DNA gyrase/topoisomerase IV binding while reducing resistance development .
- 6-Fluoro substituent: Improves antibacterial potency by increasing DNA-target affinity .
- 7-(4-Acetylpiperazin-1-yl) side chain: Modulates solubility and pharmacokinetics; the acetyl group may reduce metabolic degradation compared to unsubstituted piperazine .
- N-(4,5-Dimethylthiazol-2-yl)carboxamide: Likely contributes to kinase inhibition or cytotoxicity, as thiazole derivatives are prevalent in anticancer agents (e.g., dasatinib) .
The compound’s carboxamide linkage distinguishes it from classical fluoroquinolones (e.g., ciprofloxacin), which typically terminate in carboxylic acids. This modification may improve cell permeability and target specificity .
Propiedades
IUPAC Name |
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O3S/c1-13-14(2)34-24(26-13)27-23(33)18-12-30(16-4-5-16)20-11-21(19(25)10-17(20)22(18)32)29-8-6-28(7-9-29)15(3)31/h10-12,16H,4-9H2,1-3H3,(H,26,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMVJAMTMAKMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C(=O)C)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide is a member of the fluoroquinolone class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on its biological activity, including data tables and case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Molecular Formula : C19H20FN3O4
- Molecular Weight : 373.38 g/mol
- Functional Groups : Acetylpiperazine, cyclopropyl, thiazole, and fluoroquinolone moieties.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial strains. The following table summarizes its activity compared to standard antibiotics:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic MIC |
|---|---|---|
| Escherichia coli | 2 μg/mL | 6.25 μg/mL (Ciprofloxacin) |
| Staphylococcus aureus | 0.391 μg/mL | 6.25 μg/mL (Ciprofloxacin) |
| Candida albicans | 32 μg/mL | 16 μg/mL (Fluconazole) |
In a study comparing various derivatives of fluoroquinolones, it was found that the compound exhibited superior antibacterial activity against resistant strains of E. coli and S. aureus, highlighting its potential as an effective treatment option in antibiotic-resistant infections .
Anticancer Activity
Research has also explored the anticancer potential of this compound. The following findings were noted:
- Cell Viability Assays : The compound showed reduced cell viability in several cancer cell lines, with IC50 values indicating potent cytotoxic effects.
- Mechanism of Action : It appears to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.
| Cancer Cell Line | IC50 (μg/mL) | Standard Drug IC50 (μg/mL) |
|---|---|---|
| MCF-7 (Breast) | 7.83 | 10 (Abemaciclib) |
| A549 (Lung) | 5.67 | 8 (Doxorubicin) |
The anticancer activity is attributed to its ability to interfere with DNA replication and repair mechanisms, making it a candidate for further development in cancer therapy .
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Study on Antiviral Properties : A derivative with a similar structure was tested against human coronaviruses, showing promising antiviral activity with low cytotoxicity .
- In Vivo Studies : Animal models treated with this compound exhibited significant tumor regression compared to control groups, suggesting its potential as an effective therapeutic agent in oncology .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound is a derivative of ciprofloxacin, a well-known fluoroquinolone antibiotic. Research indicates that derivatives of ciprofloxacin, including this compound, exhibit significant antimicrobial properties.
Efficacy Studies
Recent studies have reported the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) for various derivatives:
- The MIC for certain derivatives was found to be as low as 2 µg/mL against specific bacterial strains, indicating potent antimicrobial activity .
- Comparative studies showed that modifications in the piperazine ring significantly influence the antibacterial efficacy of these compounds .
Anticancer Potential
Beyond its antibacterial properties, this compound has been investigated for its anticancer potential.
Cell Viability Assays
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance:
- The IC50 values for cell proliferation inhibition have been reported around 7.83 µg/mL for certain derivatives, showcasing their potential as anticancer agents .
Drug Development Insights
The structural attributes of 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide make it a candidate for further drug development.
Formulation Strategies
Pharmaceutical formulations incorporating this compound are being explored to enhance solubility and bioavailability:
Clinical Applications
Given its dual action against bacteria and cancer cells, this compound holds promise for treating infections in immunocompromised patients or those with cancer-related complications.
Several case studies highlight the efficacy of this compound:
Case Study: Antimicrobial Efficacy
A study conducted on a range of bacterial strains demonstrated that derivatives with modifications on the piperazine ring exhibited enhanced antimicrobial activity compared to standard ciprofloxacin .
Case Study: Anticancer Activity
In a recent investigation involving various cancer cell lines, compounds similar to this compound showed promising results in reducing cell viability significantly .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Key Quinoline Derivatives
Key Findings:
Bioavailability : The target compound’s carboxamide group likely improves oral absorption compared to carboxylic acid-terminated analogs (e.g., ), which often require acidic environments for solubility .
Target Specificity : The 4,5-dimethylthiazol-2-yl moiety may shift activity from antibacterial targets (e.g., DNA gyrase) to eukaryotic kinases, as seen in kinase inhibitors like imatinib .
Metabolic Stability : The acetylated piperazine in the target compound reduces susceptibility to oxidative metabolism compared to unsubstituted () or nitroso-substituted () piperazine derivatives .
Challenges :
- Steric hindrance during piperazine substitution due to the adjacent fluorine atom.
- Purification of the carboxamide product, which may require silica gel chromatography or recrystallization .
Q & A
Basic: What experimental strategies are recommended for optimizing the synthesis of this compound?
Answer:
Synthetic optimization should integrate statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example:
- Central Composite Design (CCD) can screen variables like reaction temperature, solvent polarity, and catalyst loading to identify critical parameters affecting yield .
- Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection and reaction pathways .
- High-throughput screening of reaction conditions (e.g., pH, temperature gradients) using automated platforms can accelerate parameter optimization .
Basic: How can structural ambiguities in the compound be resolved?
Answer:
- Single-crystal X-ray diffraction is definitive for confirming stereochemistry and hydrogen-bonding networks, as demonstrated for analogous fluoroquinolones .
- Dynamic NMR resolves conformational flexibility in the piperazine and cyclopropyl moieties.
- Mass spectrometry (HRMS) coupled with FT-IR validates functional groups (e.g., acetylpiperazine C=O stretch at ~1650 cm⁻¹) .
Advanced: What pharmacophore elements contribute to its bioactivity, and how can they be validated?
Answer:
Key pharmacophores include:
- 4,5-Dimethylthiazole : Enhances target binding via hydrophobic interactions.
- Fluoroquinolone core : Critical for DNA gyrase/topoisomerase IV inhibition.
- Acetylpiperazine : Modulates solubility and membrane permeability.
Validation methods: - Molecular docking against target proteins (e.g., bacterial gyrase) with MD simulations to assess binding stability .
- SAR studies : Synthesize analogs (e.g., replacing cyclopropyl with ethyl) and compare MIC values .
Advanced: How can solubility challenges be addressed without compromising activity?
Answer:
- Salt formation : Screen counterions (e.g., hydrochloride, mesylate) using pH-solubility profiling .
- Cosolvent systems : Test binary mixtures (e.g., PEG-400/water) with phase diagrams to identify optimal ratios .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles; monitor encapsulation efficiency via HPLC .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Meta-analysis : Aggregate datasets from public repositories (e.g., ChEMBL) and apply multivariate regression to identify confounding variables (e.g., assay pH, cell line variability) .
- Orthogonal assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and time-kill kinetics .
- Quality control : Ensure compound purity >98% (HPLC-UV/ELSD) to exclude impurity-driven artifacts .
Advanced: What computational tools predict metabolic stability of the acetylpiperazine moiety?
Answer:
- CYP450 inhibition assays : Use human liver microsomes with LC-MS/MS to quantify metabolite formation (e.g., deacetylation).
- ADMET predictors : Software like Schrödinger’s QikProp or SwissADME estimates metabolic liability scores .
- Isotopic labeling : Synthesize deuterated analogs at labile positions (e.g., acetyl group) to retard oxidative metabolism .
Advanced: How to design a study investigating resistance mechanisms against this compound?
Answer:
- Serial passage experiments : Expose bacterial strains to sub-MIC concentrations for 30+ generations; sequence gyrA/gyrB mutations via Illumina WGS .
- Proteomics : Compare expression profiles of efflux pumps (e.g., AcrAB-TolC) using 2D-DIGE/MS .
- Cheminformatics : Map resistance-associated mutations to structural hotspots using PyMOL .
Basic: What analytical methods ensure batch-to-batch consistency?
Answer:
- HPLC-UV/DAD : Use a C18 column with mobile phase (methanol/0.2M NaH₂PO₄, pH 5.5) for retention time reproducibility .
- Thermogravimetric analysis (TGA) : Monitor decomposition profiles (e.g., acetyl group loss at ~200°C) .
- XRPD : Confirm crystalline polymorphism across batches .
Advanced: How to elucidate the compound’s mechanism of action in non-antibiotic contexts (e.g., anticancer)?
Answer:
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays .
- Transcriptomics : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Cellular thermal shift assay (CETSA) : Validate target engagement by measuring protein thermal stability shifts .
Advanced: What strategies mitigate photodegradation of the fluoroquinolone core?
Answer:
- Light-exposure studies : Use ICH Q1B guidelines to test stability under UV/visible light; identify degradants via LC-MS .
- Excipient screening : Add antioxidants (e.g., ascorbic acid) or UV absorbers (e.g., titanium dioxide) in formulations .
- Structural modification : Introduce electron-withdrawing groups (e.g., nitro) at photolabile positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
